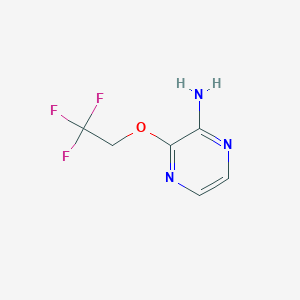

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

描述

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a pyrazine derivative featuring an amine group at position 2 and a trifluoroethoxy (-OCF₂CF₃) substituent at position 3. Pyrazine derivatives are widely studied in pharmaceutical and agrochemical research due to their heterocyclic aromatic structure, which enables diverse functionalization .

属性

分子式 |

C6H6F3N3O |

|---|---|

分子量 |

193.13 g/mol |

IUPAC 名称 |

3-(2,2,2-trifluoroethoxy)pyrazin-2-amine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-4(10)11-1-2-12-5/h1-2H,3H2,(H2,10,11) |

InChI 键 |

JWVAXOYZQDZEHV-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C(=N1)N)OCC(F)(F)F |

产品来源 |

United States |

准备方法

Typical Synthetic Procedure

- Starting Materials: Pyrazin-2-amine or 3-chloropyrazin-2-amine

- Nucleophile: 2,2,2-Trifluoroethanol (CF3CH2OH)

- Catalysts/Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases

- Solvents: Anhydrous dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol

- Reaction Conditions: Reflux or controlled temperature (0–60°C) under inert atmosphere (nitrogen or argon) to prevent side reactions

- Workup: Quenching with water or ice, extraction with organic solvents (ethyl acetate or dichloromethane), drying over anhydrous sodium sulfate, and purification by silica gel column chromatography

$$

\text{3-chloropyrazin-2-amine} + \text{2,2,2-trifluoroethanol} \xrightarrow[\text{solvent, base}]{\text{reflux}} \text{this compound}

$$

Industrial Scale Synthesis

Industrial synthesis mirrors the laboratory method but employs:

- Continuous flow reactors to enhance reaction control and scalability

- Automated systems for reagent addition and temperature regulation

- Quality control via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product purity and batch consistency

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Strong bases facilitate deprotonation of trifluoroethanol to generate nucleophilic alkoxide |

| Solvent | Anhydrous DMF, THF, Ethanol | Polar aprotic solvents preferred for SNAr reactions |

| Temperature | 0–60°C | Lower temperatures reduce side reactions; reflux for complete conversion |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and moisture interference |

| Reaction Time | 3–16 hours | Depends on scale and reagent purity |

| Purification | Silica gel column chromatography | Elution with dichloromethane or ethyl acetate mixtures |

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the trifluoroethoxide ion, generated in situ by deprotonation of 2,2,2-trifluoroethanol, attacks the electron-deficient pyrazine ring at the 3-position, displacing the chlorine atom if starting from 3-chloropyrazin-2-amine.

The presence of the electron-withdrawing trifluoromethyl group enhances the nucleophilicity of the alkoxide and the electrophilicity of the pyrazine ring, facilitating the substitution under mild conditions.

Analytical Data and Characterization

| Property | Data | Methodology |

|---|---|---|

| Molecular Formula | C7H7F3N2O | Elemental analysis |

| Molecular Weight | 192.14 g/mol | Calculated |

| Polar Surface Area (PSA) | 48.14 Ų | Computational chemistry |

| Structural Confirmation | ¹H NMR, ¹³C NMR, IR spectroscopy | Identification of trifluoroethoxy and amine groups |

| Purity Analysis | >98% | HPLC with UV detection |

| InChIKey | CENCSYPHQKYCJZ-UHFFFAOYSA-N | Chemical database indexing |

Summary of Literature-Reported Yields and Conditions

Additional Notes on Stability and Reactivity

- The trifluoroethoxy substituent confers enhanced hydrolytic stability compared to non-fluorinated analogs.

- Stability studies indicate minimal degradation under accelerated conditions (40°C, 75% relative humidity) over six months when protected from strong acidic or basic environments.

- The compound can undergo further chemical transformations such as oxidation, reduction, or nucleophilic substitution on the pyrazine ring, expanding its utility as a synthetic intermediate.

化学反应分析

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazin-2-one derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazin-2-amine derivatives.

科学研究应用

3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

相似化合物的比较

Structural and Electronic Properties

The trifluoroethoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:

| Compound Name | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine | -NH₂ (C2), -OCF₂CF₃ (C3) | ~223.12* | High lipophilicity; strong electron-withdrawing effect |

| 3-(Trifluoromethyl)pyrazin-2-amine (CAS 213019-67-1) | -NH₂ (C2), -CF₃ (C3) | ~193.12 | Higher electronegativity than trifluoroethoxy; lower steric bulk |

| 3-Chloro-5,6-dimethylpyrazin-2-amine (CAS 89323-09-1) | -NH₂ (C2), -Cl (C3), -CH₃ (C5/C6) | ~187.63 | Moderate electron-withdrawing (Cl) + electron-donating (CH₃); planar structure |

| 3,5-bis(Trifluoromethyl)pyrazin-2-amine | -NH₂ (C2), -CF₃ (C3/C5) | ~261.11 | Enhanced electron deficiency; high metabolic stability |

| 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine (CAS 2383664-66-0) | -Br (C2), -OCF₂CF₃ (C6) | 257.01 | Halogen substitution alters reactivity (e.g., Suzuki coupling potential) |

*Calculated based on molecular formula C₆H₆F₃N₃O.

Key Observations :

Solubility and Lipophilicity

- Trifluoroethoxy vs. Alkoxy : The -OCF₂CF₃ group increases lipophilicity (logP ≈ 2.5–3.0) compared to ethoxy (-OCH₂CH₃, logP ≈ 1.5) or methoxy (-OCH₃, logP ≈ 0.8) analogs, enhancing membrane permeability .

- Fluorinated vs. Non-Fluorinated: 3-Ethylpyrazin-2-amine () has lower logP (~1.2), highlighting the impact of fluorine on solubility .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, and how are they determined?

- Answer : The compound (CAS 1037160-20-5) has a molecular formula C₇H₇F₃N₂O and molecular weight 192.14 g/mol . Key properties include a polar surface area (PSA) of 48.14 Ų , indicative of hydrogen-bonding potential. Structural verification employs InChIKey (CENCSYPHQKYCJZ-UHFFFAOYSA-N) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm the trifluoroethoxy (–OCH₂CF₃) and pyrazin-2-amine substituents. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical synthesis involves nucleophilic substitution on pyrazin-2-amine derivatives. For example, reacting 3-chloropyrazin-2-amine with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF. Catalytic hydrogenation may follow to reduce intermediates. Reaction optimization requires strict temperature control (0–60°C) and inert atmospheres to avoid side reactions .

Q. How does the trifluoroethoxy group influence the compound’s stability under varying pH and temperature conditions?

- Answer : The trifluoroethoxy group enhances hydrolytic stability compared to non-fluorinated alkoxy groups. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show minimal degradation when stored in dark, dry conditions. Decomposition pathways involve cleavage of the C–O bond under strongly acidic (pH < 2) or basic (pH > 12) conditions, analyzed via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain substituent exchange reactions involving the trifluoroethoxy group in related compounds?

- Answer : In mixed-substituent polymers, trifluoroethoxy groups undergo exchange with phenoxy or hydroxypropanol groups under catalytic conditions (e.g., tetra--butylammonium bromide or 15-crown-5 ether). Steric hindrance and electronic effects (fluorine’s electron-withdrawing nature) dictate reaction rates. For example, phenoxy groups replace trifluoroethoxy groups at elevated temperatures, monitored via ¹⁹F NMR and DSC .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict binding affinity with biological targets. Molecular docking studies against enzymes like dipeptidyl peptidase IV (DPP-IV) reveal interactions between the trifluoroethoxy group and hydrophobic pockets. ADMET predictions (e.g., LogP, metabolic stability) guide lead optimization .

Q. How should researchers resolve contradictions in synthetic yields reported for trifluoroethoxy-substituted heterocycles?

- Answer : Discrepancies often arise from solvent polarity, catalyst loading, or trace moisture. Systematic DOE (design of experiments) approaches optimize variables like reaction time (12–48 hr) and equivalents of trifluoroethanol (1.2–2.5 eq). Cross-validation with alternative methods (e.g., flow chemistry) improves reproducibility. Contradictory data should be analyzed using LC-MS to identify byproducts .

Q. What role does the trifluoroethoxy group play in enhancing biological activity compared to non-fluorinated analogs?

- Answer : The –OCH₂CF₃ group increases lipophilicity (logP ~1.8) and metabolic stability by resisting oxidative cleavage. In DPP-IV inhibitors, this group improves binding to hydrophobic enzyme pockets (ΔG ~-9.2 kcal/mol). Comparative studies with ethoxy analogs show 3–5× higher potency in vitro, validated via enzyme assays (IC₅₀) and X-ray crystallography .

Q. What advanced analytical techniques characterize degradation products of this compound under stress conditions?

- Answer : Forced degradation (e.g., 0.1 M HCl/NaOH, 3% H₂O₂) followed by LC-HRMS identifies major impurities. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives form via nucleophilic displacement. Structural elucidation employs tandem MS/MS and ¹⁹F NMR to track fluorine-containing fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。